5-Hydroxy-2-(hydroxymethyl)benzimidazole
Overview
Description
5-Hydroxy-2-(hydroxymethyl)benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings
Mechanism of Action
Target of Action
5-Hydroxy-2-(hydroxymethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to target tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which play a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The mode of action of this compound is likely similar to other benzimidazoles. These compounds bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This disruption leads to malsegregation of chromosomes .
Biochemical Pathways
Disruption of microtubule assembly can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Studies on similar benzimidazole compounds like carbendazim have shown that these compounds can be absorbed and eliminated by the body . In one study, male and female rats were given doses of carbendazim, and 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .
Result of Action
The result of the action of this compound is likely the inhibition of cell division due to disruption of microtubule assembly . This can lead to cell cycle arrest and apoptosis, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth.
Action Environment
The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, reducing the rate of corrosion of metals in acidic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions, followed by oxidation to introduce the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial in industrial settings to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-(hydroxymethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 2-Hydroxybenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-(Hydroxymethyl)benzimidazole
Comparison: 5-Hydroxy-2-(hydroxymethyl)benzimidazole is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)-3H-benzimidazol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYKTANNAJZKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.